N-(2,5-dichlorophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide
Overview
Description
N-(2,5-dichlorophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a 2,5-dichlorophenyl group and a 2-oxo-2H-chromen-3-yl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide typically involves the following steps:
Formation of the 2-oxo-2H-chromen-3-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the 2,5-dichlorophenyl group:
Formation of the benzamide core: The final step involves the coupling of the substituted chromenyl intermediate with a benzoyl chloride derivative under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: This can modulate the activity of these receptors and influence various cellular processes.
Inhibiting enzymes: The compound may inhibit the activity of certain enzymes, leading to alterations in metabolic pathways.
Modulating signaling pathways: It can affect key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
N-(2,5-dichlorophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide can be compared with other similar compounds, such as:
N-(2,5-dichlorophenyl)-4-(2-oxo-2H-chromen-3-yl)acetamide: This compound has a similar structure but with an acetamide group instead of a benzamide group.
N-(2,5-dichlorophenyl)-4-(2-oxo-2H-chromen-3-yl)thiobenzamide: This compound features a thiobenzamide group, which may confer different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and biological activity in distinct ways.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-4-(2-oxochromen-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2NO3/c23-16-9-10-18(24)19(12-16)25-21(26)14-7-5-13(6-8-14)17-11-15-3-1-2-4-20(15)28-22(17)27/h1-12H,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNVKBQQZORCCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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